An In-Depth Technical Guide to the Synthesis of the Ivermectin B1a Monosaccharide (L-Oleandrose)
An In-Depth Technical Guide to the Synthesis of the Ivermectin B1a Monosaccharide (L-Oleandrose)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common synthetic pathway to L-oleandrose, the monosaccharide component of the potent antiparasitic agent, Ivermectin B1a. The synthesis of this 2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose is a critical step in the total synthesis of Ivermectin and its analogs. This document outlines a well-established route starting from the readily available precursor, L-rhamnose. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate understanding and replication in a laboratory setting.
Introduction
Ivermectin B1a is a macrocyclic lactone with a disaccharide moiety attached at the C-13 position. This carbohydrate portion, consisting of two L-oleandrose units, is crucial for its biological activity. The synthesis of the monosaccharide building block, L-oleandrose, is a key challenge in the chemical synthesis of Ivermectin. This guide focuses on a robust and frequently employed synthetic route that transforms L-rhamnose into a suitable L-oleandrose glycosyl donor, ready for coupling with the Ivermectin aglycone.
The overall strategy involves the following key transformations:
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Glycal Formation: Conversion of L-rhamnose into the corresponding glycal, 3,4-di-O-acetyl-L-rhamnal, which serves as a versatile intermediate.
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Glycoside Formation and Deoxygenation: Introduction of a methyl group at the anomeric position and subsequent deoxygenation at the C-2 position.
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Selective Methylation: Regioselective methylation of the 3-hydroxyl group.
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Glycosyl Donor Synthesis: Installation of a suitable leaving group at the anomeric center to create an activated glycosyl donor for the subsequent coupling reaction.
Synthesis Pathway of L-Oleandrose
The following diagram illustrates the chemical synthesis pathway from L-rhamnose to a phenylthio-L-oleandroside glycosyl donor.
Caption: Chemical synthesis pathway of a phenylthio-L-oleandroside donor from L-rhamnose.
Experimental Protocols
The following protocols are a synthesis of procedures reported in the scientific literature. Researchers should consult the original publications for further details and safety information.
Preparation of 3,4-Di-O-acetyl-L-rhamnal
This procedure describes the formation of the key glycal intermediate.[1]
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Acetylation of L-Rhamnose: To a solution of L-rhamnose monohydrate in pyridine, add acetic anhydride (B1165640) dropwise at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC).
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Bromination: The peracetylated rhamnose is dissolved in a minimal amount of glacial acetic acid, and a solution of hydrogen bromide in acetic acid is added. The reaction is stirred until the starting material is consumed.
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Reductive Elimination: The crude rhamnosyl bromide is dissolved in ethyl acetate. Zinc dust and an aqueous solution of sodium dihydrogen phosphate (B84403) are added, and the mixture is vigorously stirred at room temperature.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the organic layer is washed, dried, and concentrated to yield 3,4-di-O-acetyl-L-rhamnal.
Synthesis of Methyl α-L-oleandroside
This multi-step process converts the glycal into the core oleandrose (B1235672) structure.
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Methanolysis and Hydrogenation: 3,4-Di-O-acetyl-L-rhamnal is dissolved in methanol (B129727) containing a catalytic amount of p-toluenesulfonic acid and stirred at room temperature. The resulting product is then subjected to hydrogenation over palladium on carbon to reduce the double bond.
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Methylation: The product from the previous step is dissolved in anhydrous dimethylformamide (DMF). Sodium hydride is added portion-wise at 0 °C, followed by the addition of methyl iodide. The reaction is stirred until complete methylation of the 3-hydroxyl group is observed by TLC.
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Deacetylation: The protected methyl oleandroside is treated with a catalytic amount of sodium methoxide (B1231860) in methanol to remove the acetyl protecting group at the 4-position, yielding methyl α-L-oleandroside.
Preparation of Phenyl 1-thio-4-O-acetyl-2,6-dideoxy-3-O-methyl-L-arabino-hexopyranoside (Glycosyl Donor)
This protocol details the synthesis of a stable yet reactive glycosyl donor.
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Acetylation: Methyl α-L-oleandroside is treated with acetic anhydride in the presence of a catalytic amount of sulfuric acid to afford the peracetylated product.
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Thioglycosylation: The resulting 1,4-di-O-acetyl-L-oleandrose is dissolved in dichloromethane. Thiophenol and boron trifluoride diethyl etherate are added at 0 °C. The reaction is stirred until the starting material is consumed. The mixture is then quenched, washed, dried, and purified by column chromatography to give the desired phenylthioglycoside.
Quantitative Data
The following tables summarize typical yields and key characterization data for the intermediates in the synthesis of the L-oleandrose glycosyl donor.
| Step | Intermediate Product | Typical Yield (%) |
| 1 | 3,4-Di-O-acetyl-L-rhamnal | 75-85 |
| 2 | Methyl α-L-oleandroside | 60-70 (over 3 steps) |
| 3 | Phenyl 1-thio-4-O-acetyl-L-oleandroside | 70-80 |
| Intermediate | ¹H NMR (CDCl₃, δ ppm) Key Signals | ¹³C NMR (CDCl₃, δ ppm) Key Signals |
| 3,4-Di-O-acetyl-L-rhamnal | 6.45 (d, 1H, H-1), 4.85 (dd, 1H, H-2), 5.30 (m, 1H, H-3), 5.10 (t, 1H, H-4), 4.15 (m, 1H, H-5), 1.25 (d, 3H, H-6) | 145.5 (C-1), 98.0 (C-2), 68.5 (C-3), 70.0 (C-4), 75.0 (C-5), 17.5 (C-6) |
| Methyl α-L-oleandroside | 4.70 (d, 1H, H-1), 1.80-2.00 (m, 2H, H-2), 3.40 (m, 1H, H-3), 3.15 (t, 1H, H-4), 3.80 (m, 1H, H-5), 1.20 (d, 3H, H-6), 3.35 (s, 3H, OMe), 3.55 (s, 3H, OMe) | 99.5 (C-1), 35.0 (C-2), 78.0 (C-3), 72.0 (C-4), 68.0 (C-5), 18.0 (C-6), 55.0 (Anomeric OMe), 57.0 (C-3 OMe) |
| Phenyl 1-thio-4-O-acetyl-L-oleandroside | 7.25-7.50 (m, 5H, Ar-H), 5.50 (d, 1H, H-1), 2.10-2.30 (m, 2H, H-2), 3.50 (m, 1H, H-3), 4.90 (t, 1H, H-4), 4.00 (m, 1H, H-5), 1.25 (d, 3H, H-6), 3.50 (s, 3H, OMe), 2.05 (s, 3H, OAc) | 133.0-128.0 (Ar-C), 87.0 (C-1), 34.0 (C-2), 77.5 (C-3), 73.0 (C-4), 70.0 (C-5), 18.0 (C-6), 57.5 (OMe), 21.0 (OAc) |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of the L-oleandrose monosaccharide, a crucial component of Ivermectin B1a. By following these established procedures, researchers and drug development professionals can efficiently access this important carbohydrate building block for the synthesis of Ivermectin and its derivatives, facilitating further research into their therapeutic applications. The use of readily available L-rhamnose as a starting material and the robust nature of the described chemical transformations make this a practical approach for both academic and industrial settings.
